molecular formula C18H18BrNO5 B2386770 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate CAS No. 1794884-11-9

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate

Cat. No.: B2386770
CAS No.: 1794884-11-9
M. Wt: 408.248
InChI Key: WAXPGBNOHNAWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate is a useful research compound. Its molecular formula is C18H18BrNO5 and its molecular weight is 408.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

A significant application of compounds related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate is in photodynamic therapy for cancer treatment. The synthesis and characterization of zinc phthalocyanine compounds substituted with benzylidene amino benzenesulfonamide derivatives, such as (E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, have been reported. These compounds exhibit significant properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. Such features are crucial for Type II mechanisms in photodynamic therapy, offering potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Anti-Cancer Drugs

Compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which are structurally related to the specified compound, serve as key intermediates in the synthesis of certain anti-cancer drugs. These drugs function by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cancer cells (Sheng-li, 2004).

Catalytic Performance in Organic Synthesis

Research has also focused on the synthesis and characterization of novel mixed-ligand Cu(II) Schiff base complexes, with ligands structurally akin to this compound. These complexes demonstrate catalytic activities in electrophilic reactions, useful for synthesizing organic compounds like 2-amino-4H-pyrans and tetrahydro-4H-chromenes (Ebrahimipour et al., 2018).

Antioxidant Activity

Another area of research involves the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes by palladium-catalyzed Buchwald-Hartwig cross-coupling. These compounds, related to the query compound, have been evaluated for antioxidant properties using several methods, indicating potential use in therapeutic applications (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-23-15-5-3-4-14(17(15)24-2)18(22)25-11-16(21)20-10-12-6-8-13(19)9-7-12/h3-9H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXPGBNOHNAWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.